molecular formula C18H13BrClN5 B15218572 9H-Purin-6-amine, N-(4-bromophenyl)-2-chloro-9-(phenylmethyl)- CAS No. 125802-46-2

9H-Purin-6-amine, N-(4-bromophenyl)-2-chloro-9-(phenylmethyl)-

Cat. No.: B15218572
CAS No.: 125802-46-2
M. Wt: 414.7 g/mol
InChI Key: APIJONXWMATUSY-UHFFFAOYSA-N
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Description

9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It is characterized by the presence of a benzyl group, a bromophenyl group, and a chloro group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.

    Benzylation: The purine core is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Bromination: The next step involves the introduction of the bromophenyl group. This can be achieved by reacting the benzylated purine with 4-bromophenylboronic acid under Suzuki coupling conditions, using a palladium catalyst.

    Chlorination: Finally, the chloro group is introduced by treating the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the purine ring or the substituents.

    Coupling Reactions: The bromophenyl group can participate in further coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

    Oxidation: Oxidized purine derivatives with altered electronic properties.

    Reduction: Reduced purine derivatives with potential changes in biological activity.

Scientific Research Applications

9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-viral drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-N-(4-bromophenyl)-9H-purin-6-amine: Lacks the chloro group, which may affect its reactivity and biological activity.

    9-Benzyl-N-(4-chlorophenyl)-2-chloro-9H-purin-6-amine: Contains a chlorophenyl group instead of a bromophenyl group, potentially altering its electronic properties and reactivity.

    9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the bromophenyl group, which may reduce its potential for further functionalization.

Properties

CAS No.

125802-46-2

Molecular Formula

C18H13BrClN5

Molecular Weight

414.7 g/mol

IUPAC Name

9-benzyl-N-(4-bromophenyl)-2-chloropurin-6-amine

InChI

InChI=1S/C18H13BrClN5/c19-13-6-8-14(9-7-13)22-16-15-17(24-18(20)23-16)25(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,22,23,24)

InChI Key

APIJONXWMATUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)Br

Origin of Product

United States

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